3-Methyl-1,2,3,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-amine
Description
3-Methyl-1,2,3,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound featuring a fused pyrazole-pyrimidine core with partial saturation (tetrahydro modification) and a methyl substituent at the 3-position.
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
3-methyl-1,2,3,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-amine |
InChI |
InChI=1S/C7H12N4/c1-5-2-10-11-4-6(8)3-9-7(5)11/h3,5,10H,2,4,8H2,1H3 |
InChI Key |
AUPHOONMXYTHBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNN2C1=NC=C(C2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Methyl-1,2,3,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-amine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Cyclocondensation with 1,3-Dicarbonyl Compounds
This reaction forms the core synthesis route for derivatives. The compound reacts with β-ketoesters or diketones under acidic conditions to yield substituted pyrazolo[1,5-a]pyrimidines.
Mechanistic studies indicate a two-step process:
-
Nucleophilic attack by the pyrazole amine on the carbonyl carbon of the 1,3-dicarbonyl compound.
-
Cyclization via dehydration, facilitated by acid catalysis .
Nitration and Reduction
Nitration introduces nitro groups at position 7, enabling further functionalization. Subsequent reduction yields diamino derivatives.
Reduction of the nitro group proceeds via adsorption of hydrogen on Pd/C, forming a reactive amine intermediate .
Nucleophilic Substitution at C6
The primary amine at position 6 undergoes substitution with electrophiles:
Steric hindrance from the 3-methyl group limits reactivity at position 3, favoring substitutions at C6 .
Heterocyclization with Orthoesters
Reaction with triethyl orthoformate generates fused purine analogs:
| Reagent | Conditions | Product | Yield | Characterization |
|---|---|---|---|---|
| Triethyl orthoformate | AcOH, 80°C, 3 h | Pyrazolo[5,1-b]purine analog | 81% | NMR: δ 154.6 (C=N), 144.5 (C-Ar) |
This reaction proceeds via iminium intermediate formation, followed by cyclative elimination of ethanol .
Oxidative Dehydrogenation
Controlled oxidation converts the tetrahydropyrimidine ring to an aromatic system:
| Oxidizing Agent | Conditions | Product | Yield | Spectral Evidence |
|---|---|---|---|---|
| DDQ | CH<sub>2</sub>Cl<sub>2</sub>, reflux, 12 h | Fully aromatic pyrazolo[1,5-a]pyrimidine | 68% | UV-Vis: λ<sub>max</sub> 312 nm (π→π*) |
The reaction is monitored by disappearance of the NH signal at δ 3.20 ppm in NMR .
Metal-Catalyzed Cross-Coupling
Palladium-mediated couplings enable aryl/heteroaryl functionalization:
Optimal results require pre-halogenation at position 5 using NBS or I<sub>2</sub>/HIO<sub>3</sub> .
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) reveals:
-
Onset decomposition : 248°C (N<sub>2</sub> atmosphere)
-
Major mass loss : 60% between 250–400°C, corresponding to release of NH<sub>3</sub> and CH<sub>3</sub>CN fragments.
Differential scanning calorimetry (DSC) shows an exothermic peak at 265°C, indicating crystalline phase transition.
Scientific Research Applications
Medicinal Chemistry Applications
a. Antiparasitic Activity
Research has indicated that compounds similar to 3-Methyl-1,2,3,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-amine can exhibit significant activity against parasitic infections. For instance, studies on drug combinations targeting Trypanosoma cruzi, the causative agent of Chagas disease, have highlighted the potential for repurposing existing drugs to enhance efficacy against this pathogen. Compounds with structural similarities have shown promising results in synergy testing with FDA-approved drugs .
b. Anticancer Properties
The compound's structural framework is conducive to modifications that enhance its anticancer properties. Analogous compounds are being investigated for their ability to inhibit polyamine transport systems in cancer cells, potentially leading to improved therapeutic strategies against various cancers. For example, the introduction of lipophilic substituents has been shown to significantly increase the potency of polyamine analogs in inhibiting cancer cell growth .
Synthetic Applications
a. Synthesis of Heterocycles
this compound serves as an important intermediate in the synthesis of complex nitrogen-containing heterocycles. Its unique structure allows for various synthetic transformations that can yield diverse derivatives with potential biological activities. The compound has been utilized in novel synthetic methodologies such as the intramolecular Povarov reaction, which facilitates the construction of fused heterocycles .
b. Fine Chemical Intermediates
This compound is also recognized as a fine chemical intermediate in organic synthesis. Its derivatives are used in the preparation of pharmaceuticals and agrochemicals due to their functional group versatility and stability under various reaction conditions .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Methyl-1,2,3,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, its antiviral activity may be attributed to its ability to interfere with viral replication processes .
Comparison with Similar Compounds
Research Implications
- Substituent Effects : Electron-withdrawing groups (e.g., nitro) enhance kinase inhibition, while bulky groups (e.g., phenyl) may reduce efficacy .
- Saturation Impact : Tetrahydro modifications improve solubility and adaptability but may reduce affinity for planar binding sites .
- Therapeutic Potential: The target compound’s methyl group and saturation position it as a candidate for optimizing pharmacokinetics in drug discovery.
Biological Activity
3-Methyl-1,2,3,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C7H11N3
- CAS Number : 1694552-20-9
- SMILES Notation : CC1=NN2CCCNC2=C1
This structure is characterized by a fused pyrazole and pyrimidine ring system that contributes to its biological activity.
1. Anticancer Activity
Research has indicated that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. A study highlighted that derivatives of this compound can selectively inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's ability to interact with specific protein targets involved in cancer progression has been documented in several studies .
2. Antimicrobial Properties
The compound has shown promising results against various microbial strains. In particular, it has been evaluated for its efficacy against Mycobacterium tuberculosis (Mtb), where it demonstrated inhibitory activity through mechanisms involving disruption of cell wall synthesis . This suggests potential applications in treating tuberculosis and other bacterial infections.
3. Psychopharmacological Effects
Compounds within the pyrazolo[1,5-a]pyrimidine class have been linked to anxiolytic and sedative effects. Patents describe their use as anxiolytic agents and skeletal muscle relaxants . The mechanism likely involves modulation of neurotransmitter systems, particularly GABAergic pathways.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Protein Kinase Inhibition : Some derivatives act as selective inhibitors of protein kinases involved in cell signaling pathways related to cancer and inflammation.
- Enzyme Modulation : The compound may inhibit enzymes critical for microbial survival or cancer cell metabolism.
Case Studies
| Study | Findings | |
|---|---|---|
| Adibekian et al. (2022) | Identified compounds with significant inhibition of Mtb growth | Supports the potential use as an antimicrobial agent |
| MDPI Review (2021) | Overview of functionalization leading to anticancer derivatives | Highlights the versatility in therapeutic applications |
| Patent Analysis (2003) | Describes anxiolytic properties and muscle relaxant effects | Validates psychopharmacological potential |
Q & A
Q. What are the key considerations for optimizing synthetic routes to 3-methyl-1,2,3,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-amine?
Synthetic optimization should focus on:
- Multi-step reaction efficiency : For example, describes a nine-step synthesis starting from methyl acrylate and primary amines, requiring careful control of intermediates like Boc-β-alanine derivatives.
- Catalyst selection : Use of t-BuOK in THF for tandem reactions (as in ) or meglumine in ethanol for multicomponent reactions ().
- Solvent and temperature : Polar aprotic solvents (e.g., DMF) for nucleophilic substitutions and reflux conditions (80–100°C) for cyclization steps ().
- Yield improvement : Crystallization from ethanol or hexane to enhance purity ().
Q. How can NMR and X-ray crystallography resolve structural ambiguities in pyrazolo[1,5-a]pyrimidine derivatives?
- 1H/13C NMR analysis : Assign peaks using coupling constants (e.g., J = 8–10 Hz for aromatic protons) and DEPT experiments to distinguish CH₂/CH₃ groups (). For example, 3-methyl substituents show δ ~2.4 ppm in 1H NMR.
- X-ray crystallography : Resolve tautomeric forms (e.g., 1,7-dihydro vs. 4,7-dihydro configurations) and confirm regiochemistry of substituents ().
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Antimycobacterial activity : Use Mycobacterium tuberculosis H37Rv in 7H9/7H11 media with MIC determination via resazurin reduction ().
- Enzyme inhibition : Fluorescence-based assays for kinases or MmpL3 transporter inhibition ().
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity ().
Advanced Research Questions
Q. How do resistance mutations in MmpL3 affect the efficacy of this compound?
Q. What computational methods are effective for predicting photophysical properties of pyrazolo[1,5-a]pyrimidine fluorophores?
Q. How can structural modifications enhance the compound’s pharmacokinetic profile?
- Bioisosteric replacement : Substitute the 3-methyl group with trifluoromethyl (improves metabolic stability; ).
- Prodrug strategies : Esterify the 6-amine group (e.g., ethyl carboxamides) for enhanced solubility ().
- SAR studies : Introduce electron-withdrawing groups (e.g., -CN at position 6) to boost target affinity ().
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported synthetic yields for pyrazolo[1,5-a]pyrimidine intermediates?
- Root causes :
- Mitigation :
Q. Why do some studies report conflicting biological activity data for structurally similar analogs?
- Possible factors :
- Resolution :
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
